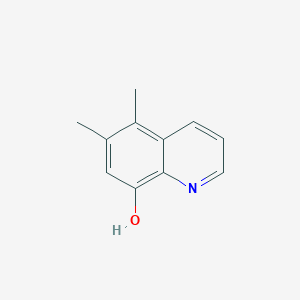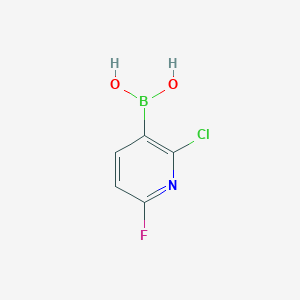
Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a chemical compound with the molecular formula C10H16O2 It is a bicyclic compound that contains a hydroxyl group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride, phosphorus tribromide). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol .
Applications De Recherche Scientifique
Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Mécanisme D'action
The mechanism of action of cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating the binding of the compound to its target. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one include:
- 1H-Inden-1-one, 2,3-dihydro-
- 1-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one
- 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its bicyclic structure.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(3aS,7aR)-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h7-8,11H,2-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
YOLABIMTZJVAFF-JGVFFNPUSA-N |
SMILES isomérique |
CC1=C([C@H]2CCCC[C@H]2C1=O)O |
SMILES canonique |
CC1=C(C2CCCCC2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)


![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)



![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)

![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)

![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)

